molecular formula C10H13ClO B12434083 3-Tert-butyl-5-chlorophenol

3-Tert-butyl-5-chlorophenol

Cat. No.: B12434083
M. Wt: 184.66 g/mol
InChI Key: UHYOKIYPBCFHLU-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-chlorophenol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-chlorophenol typically involves the chlorination of 3-tert-butylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar chlorination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Tert-butyl-5-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and effects on biological systems.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-chlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-Chlorophenol: Lacks the tert-butyl group, affecting its chemical properties and uses.

    2,4-Dichlorophenol:

Uniqueness

3-Tert-butyl-5-chlorophenol is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-tert-butyl-5-chlorophenol

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3

InChI Key

UHYOKIYPBCFHLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)O

Origin of Product

United States

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